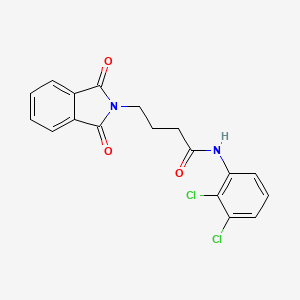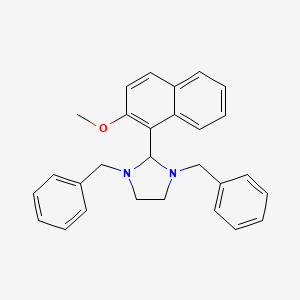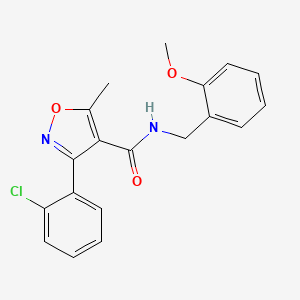![molecular formula C19H15Cl2N3O3 B3440478 N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3440478.png)
N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
説明
N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD is a member of the isoxazole family of compounds, which are known for their diverse biological activities. ACPD has been shown to have a wide range of effects on various biological systems, including the nervous system, cardiovascular system, and immune system.
作用機序
ACPD acts as an agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the release of neurotransmitters. ACPD binds to the extracellular domain of mGluRs, leading to the activation of G proteins and the subsequent modulation of intracellular signaling pathways. The exact mechanism of action of ACPD is still under investigation, but it is thought to involve the modulation of intracellular calcium levels and the activation of protein kinase C.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and acetylcholine. ACPD has also been shown to modulate intracellular calcium levels and the activity of protein kinase C. In addition, ACPD has been shown to have cardiovascular effects, including the modulation of blood pressure and heart rate.
実験室実験の利点と制限
ACPD has several advantages for use in lab experiments. It is a potent and selective agonist of mGluRs, which makes it a valuable tool for studying the function of these receptors. ACPD is also relatively stable and easy to handle, which makes it convenient to use in lab experiments. However, there are also some limitations to the use of ACPD in lab experiments. It can be difficult to control the concentration of ACPD, which can lead to variability in experimental results. In addition, ACPD has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on ACPD. One area of research is the development of more potent and selective agonists of mGluRs. This could lead to the development of new drugs for the treatment of neurological and psychiatric disorders. Another area of research is the study of the long-term effects of ACPD on various biological systems. This could provide insights into the potential therapeutic applications of ACPD and other isoxazole compounds. Finally, there is a need for more research on the mechanisms of action of ACPD and other isoxazole compounds. This could lead to a better understanding of the biological processes that underlie various diseases and could lead to the development of new treatments.
科学的研究の応用
ACPD has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the nervous system, cardiovascular system, and immune system. ACPD has been used as a tool to study the function of glutamate receptors, which are involved in a variety of neurological processes, including learning and memory, neuronal development, and synaptic plasticity. ACPD has also been used to study the role of glutamate receptors in various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(3-acetamidophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-10-16(18(24-27-10)17-14(20)7-4-8-15(17)21)19(26)23-13-6-3-5-12(9-13)22-11(2)25/h3-9H,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPAYMPQRKYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3440406.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3440412.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3440433.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)
![N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440446.png)

![1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3440458.png)

![dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalate](/img/structure/B3440469.png)

![2-amino-4-(5-ethyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B3440483.png)
![N-(2,4-dimethoxyphenyl)-2-{[N-(2-furylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3440486.png)
